molecular formula C15H16N2OS B602054 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile CAS No. 1335202-60-2

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile

Cat. No.: B602054
CAS No.: 1335202-60-2
M. Wt: 272.37
InChI Key:
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Description

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

Mechanism of Action

Target of Action

Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid .

Mode of Action

Febuxostat Impurity 14 selectively inhibits xanthine oxidase . By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Pharmacokinetics

Febuxostat Impurity 14 is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney . The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .

Result of Action

The primary result of Febuxostat Impurity 14’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Action Environment

The action, efficacy, and stability of Febuxostat Impurity 14 can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat

Properties

IUPAC Name

2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCKORPTGMXHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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